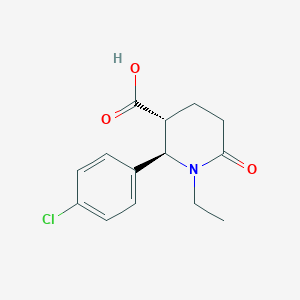

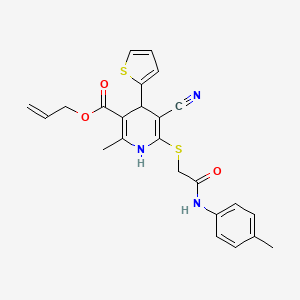

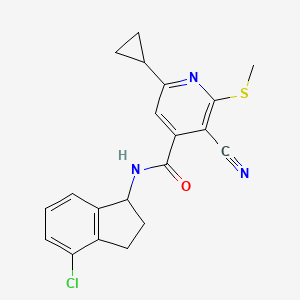

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, also known as R-IMI, is a synthetic compound that has been widely used in scientific research for its unique properties.

Scientific Research Applications

Lanthipeptides Production

The compound is used in the production of lanthipeptides, which are ribosomally synthesized post-translationally modified peptides having thioether cross-linked amino acids . These lanthipeptides have potential to be used as therapeutics .

Pharmaceutical Production

The compound is used in pharmaceutical production, particularly in the production of Flubromazolam. Flubromazolam is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives.

Analytical Toxicology

The compound has been the subject of toxicological studies to understand its metabolic profile and identify the enzymes involved in its metabolism. These findings are crucial for developing sensitive analytical methods and urine screening procedures, which are essential for forensic toxicology.

Pharmacokinetics

The pharmacokinetics of the compound, particularly its toxicokinetics, have been studied to determine how it is absorbed, distributed, metabolized, and excreted in the body. Such studies are vital for understanding the drug’s potential risks and for establishing therapeutic monitoring protocols.

Neurological Disorders

The compound’s impact on neurological disorders has been explored, especially its sedative and hypnotic effects. While it has shown potential for inducing heavy hypnosis and sedation, its long-lasting amnesia and rapid tolerance development raise concerns about its therapeutic use.

Anxiety Treatment

In the context of anxiety treatment, the compound has demonstrated anxiolytic properties. However, its strong sedative effects and the risk of rapid tolerance and withdrawal symptoms make it a challenging candidate for clinical use in treating anxiety disorders.

Clinical Trials

The compound’s role in clinical trials is limited due to its classification as a designer drug. However, its effects have been reversed by the benzodiazepine antagonist flumazenil in pharmacokinetic studies, providing insights into its clinical implications and emergency management of overdoses.

Chiral Separation

The compound, being a racemate, is used in the field of chiral separation . Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds .

properties

IUPAC Name |

(2S,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNZEFGACMFGY-DGCLKSJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](O1)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)

![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)

![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)